N-(oxan-4-yl)piperidin-3-amine

Description

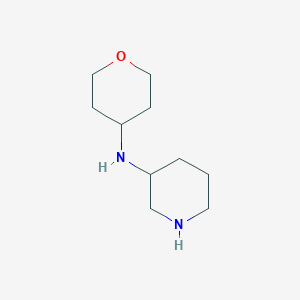

N-(oxan-4-yl)piperidin-3-amine is a bicyclic amine derivative comprising a piperidine ring substituted at the 3-position with an oxan-4-yl (tetrahydropyran-4-yl) group. This structure combines the conformational flexibility of piperidine with the oxygen-containing tetrahydropyran moiety, which can enhance solubility and modulate pharmacokinetic properties.

Properties

IUPAC Name |

N-(oxan-4-yl)piperidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-2-10(8-11-5-1)12-9-3-6-13-7-4-9/h9-12H,1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAKSFRUPVLIFJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NC2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxan-4-yl)piperidin-3-amine typically involves the reaction of piperidine derivatives with oxane derivatives under specific conditions. One common method is the reductive amination of oxane-4-carbaldehyde with piperidin-3-amine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(oxan-4-yl)piperidin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-(oxan-4-yl)piperidin-3-one using oxidizing agents like potassium permanganate.

Reduction: Reduction of the compound can yield this compound derivatives with different substituents.

Substitution: The amine group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride or lithium aluminum hydride in an organic solvent.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: N-(oxan-4-yl)piperidin-3-one.

Reduction: Various this compound derivatives.

Substitution: Substituted N-(oxan-4-yl)piperidin-3-amines with different functional groups.

Scientific Research Applications

N-(oxan-4-yl)piperidin-3-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated as a potential drug candidate for various therapeutic applications.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(oxan-4-yl)piperidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

Positional Isomerism : The substitution position on piperidine (3 vs. 4) influences steric and electronic interactions. For example, navacaprant’s piperidin-4-amine linkage (vs. the target compound’s 3-amine) may alter binding affinity to kinase targets .

Biological Activity : Compounds like cirtociclib demonstrate that oxan-4-yl groups enhance kinase inhibition, suggesting N-(oxan-4-yl)piperidin-3-amine could similarly target enzymatic pockets .

Synthetic Complexity : Example 14 () uses hydrogenation and palladium catalysis, whereas copper-mediated coupling () is employed for heterocyclic analogs. The target compound’s synthesis may require regioselective amine protection due to the 3-position substitution .

Pharmacokinetic and Physicochemical Properties

While explicit data for this compound are unavailable, inferences can be drawn from analogs:

- LogP : Tetrahydropyran-containing compounds (e.g., Example 14, LogP ~3.5) are more lipophilic than oxetane derivatives (LogP ~2.0), favoring blood-brain barrier penetration .

- Solubility : Oxetane-substituted piperidines () exhibit higher aqueous solubility (e.g., >10 mg/mL) due to reduced ring strain and polarity .

- Metabolic Stability : Piperidine derivatives with bulky substituents (e.g., cyclopentyl in Example 14) show slower hepatic clearance compared to smaller groups .

Biological Activity

N-(oxan-4-yl)piperidin-3-amine, also known as 1-(tetrahydro-2H-pyran-4-yl)piperidin-3-amine, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by relevant data and case studies.

Target Receptors and Enzymes

This compound primarily acts as a selective antagonist at the Kappa Opioid Receptor (KOR) . This receptor plays a crucial role in pain perception, mood regulation, and various neurophysiological processes. By inhibiting KOR activity, the compound may alleviate symptoms associated with pain and mood disorders.

Biochemical Pathways

The compound's interaction with KOR influences several biochemical pathways. For instance, it modulates cellular signaling related to neurotransmitter release and gene expression, potentially impacting conditions such as depression and chronic pain. Furthermore, it has been shown to interact with enzymes like acid phosphatase, which is involved in hydrolyzing phosphoric acid esters.

Pharmacokinetics

This compound exhibits favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Studies indicate that it has good oral bioavailability and is efficiently metabolized in the liver. Its half-life allows for sustained biological activity, making it suitable for therapeutic applications.

Biological Activity

Anticancer Properties

Research indicates that derivatives of piperidine frameworks, including this compound, exhibit antiproliferative effects against various cancer cell lines. For example, compounds with similar structures have shown significant activity against human leukemia cells by inducing apoptosis at low concentrations .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 3a | K562 | 5.2 | Apoptosis induction |

| 3d | Reh | 6.8 | Cell cycle arrest |

| 3e | K562 | 7.1 | DNA fragmentation |

Antimicrobial and Anti-inflammatory Activity

This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, thus presenting potential applications in treating inflammatory diseases.

Case Studies

- Anticancer Research : A study exploring various piperidine derivatives found that this compound derivatives showed promising results in inhibiting the growth of leukemia cells through apoptosis mechanisms .

- Pain Management : In a model assessing pain relief, this compound demonstrated efficacy comparable to standard analgesics by effectively blocking KORs and modulating pain-related signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.